molecular formula C25H23NO5 B1334007 Fmoc-D-phe(3-ome)-OH CAS No. 917099-04-8

Fmoc-D-phe(3-ome)-OH

Cat. No.: B1334007
CAS No.: 917099-04-8
M. Wt: 417.5 g/mol
InChI Key: IKKQVAWYVGALAQ-HSZRJFAPSA-N
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Description

Fmoc-D-phe(3-ome)-OH is a derivative of phenylalanine, an amino acid commonly found in proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-phenylalanine, with a methoxy group at the 3-position of the phenyl ring. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Scientific Research Applications

Fmoc-D-phe(3-ome)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of modified amino acids in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of biomaterials for tissue engineering.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

Fmoc-D-phe(3-ome)-OH plays a crucial role in biochemical reactions. It is a part of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The nature of these interactions can be regulated by the nature of the substituent groups, resulting in tunable nanoscale morphologies .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can deliver powerful and selective biological messages to cells . For instance, drugs can be loaded onto nanoparticles for slow release, and these can be entrapped in a hydrogel composed of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of π-stacking and H-bonding interactions . These interactions can be regulated by the nature of the substituent groups, resulting in tunable nanoscale morphologies .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the use of homochiral or heterochiral Fmoc-tripeptide stereoisomers was not accompanied by cytotoxic effects on cells treated for 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, the use of D-amino acids in the sequence provided excellent protease stability, allowing for prolonged therapeutic effect as observed in vivo over several weeks .

Metabolic Pathways

This compound is involved in various metabolic pathways. Creation of new metabolic pathways is also possible to produce single amino acids of natural or “unnatural” origin .

Transport and Distribution

Its ability to self-assemble into nanostructures suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its ability to form nanostructures, it is plausible that it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-phe(3-ome)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Methoxylation: The phenyl ring of the protected D-phenylalanine is then methoxylated at the 3-position. This can be done using methanol and a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group of D-phenylalanine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Piperidine or hydrazine can be used to remove the Fmoc group under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Free D-phenylalanine.

    Substitution: Various substituted derivatives of D-phenylalanine.

Comparison with Similar Compounds

    Fmoc-D-phe-OH: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    Fmoc-L-phe(3-ome)-OH: The L-isomer of the compound, which may exhibit different biological activity and reactivity due to its stereochemistry.

    Boc-D-phe(3-ome)-OH: Uses a different protecting group (tert-butyloxycarbonyl) which can be removed under different conditions, offering an alternative synthetic route.

Uniqueness: Fmoc-D-phe(3-ome)-OH is unique due to the combination of the Fmoc protecting group and the methoxy substitution. This combination provides enhanced stability and specific reactivity, making it particularly useful in peptide synthesis and other applications where controlled protection and deprotection of the amino group are required.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQVAWYVGALAQ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373266
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-04-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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